molecular formula C11H14N4S B2859578 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 874781-16-5

7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine

Cat. No.: B2859578
CAS No.: 874781-16-5
M. Wt: 234.32
InChI Key: MNZBSDAMHRPBLJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with piperazine under specific conditions. One common method includes the use of dichloromethane (DCM) as a solvent and anhydrous sodium sulfate (Na2SO4) for drying . The reaction mixture is then filtered and purified to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-4-(piperazin-1-yl)thieno[3,2-d]pyrimidine is unique due to its specific structural features and its ability to interact with multiple biological targets. Its combination of a thieno[3,2-d]pyrimidine core with a piperazine moiety enhances its biological activity and makes it a valuable compound in various research fields .

Properties

IUPAC Name

7-methyl-4-piperazin-1-ylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4S/c1-8-6-16-10-9(8)13-7-14-11(10)15-4-2-12-3-5-15/h6-7,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZBSDAMHRPBLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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